molecular formula C9H13N5NaO4 B009359 Ganciclovir sodium CAS No. 107910-75-8

Ganciclovir sodium

Número de catálogo: B009359
Número CAS: 107910-75-8
Peso molecular: 278.22 g/mol
Clave InChI: CYNKKJBOBVXOGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ganciclovir sodium (C₉H₁₂N₅NaO₄; CAS 107910-75-8) is the sodium salt form of ganciclovir, a synthetic purine nucleoside analogue approved for treating cytomegalovirus (CMV) infections in immunocompromised patients, including those with AIDS or undergoing organ transplantation . Its mechanism involves competitive inhibition of viral DNA polymerase, incorporating into viral DNA to terminate elongation . This compound demonstrates broad-spectrum activity against herpesviruses (HSV-1, HSV-2, CMV) and adenoviruses, with an IC₅₀ of 5.2 µM against feline herpesvirus-1 (FHV-1) . It is administered intravenously due to poor oral bioavailability, requiring strict handling protocols to avoid mutagenic risks from its alkaline pH .

Métodos De Preparación

Two-Step Synthesis Route for Ganciclovir Sodium

Step 1: Condensation of Diacetylguanine and Triacetyl Methoxyglycerol

The first step involves the reaction of diacetylguanine with triacetyl methoxyglycerol in the presence of p-toluenesulfonic acid (p-TsOH) and a mixed solvent system of N,N-dimethylformamide (DMF) and methanol . Critical parameters include:

  • Temperature profile : Heating to 100–120°C initiates the reaction, followed by a controlled temperature ramp to 165–178°C to complete condensation .

  • Solvent composition : A DMF-methanol mixture (1:2 to 1:2.5 v/v) facilitates reactant solubility while shifting the reaction equilibrium via methanol’s azeotropic properties .

  • Adsorbent system : A combination of zeolite molecular sieve and HPD-600 resin (1:0.46–0.58 w/w) reduces isomer formation by adsorbing triacetylganciclovir intermediates .

Example 1 (Patent CN113354647A):

  • Inputs : 100 g diacetylguanine, 1.6 g p-TsOH, 600 mL DMF-methanol (1:2.5), 110 mL triacetyl methoxyglycerol, 25 g adsorbent.

  • Conditions : 175°C, 5 hours, 45 rpm stirring.

  • Output : 118.2 g triacetylganciclovir (78.8% yield) .

Step 2: Alkaline Hydrolysis and Crystallization

The second step entails refluxing triacetylganciclovir with a sodium hydroxide-ethanol-water solution to deprotect acetyl groups and form the sodium salt . Key factors include:

  • Alkali concentration : Sodium hydroxide constitutes 65–75% of the ethanol-water solution’s weight to ensure complete deacetylation .

  • Temperature control : Reflux at 60–65°C prevents thermal degradation while promoting reaction completion .

  • Crystallization protocol : Cooling to 10–15°C precipitates this compound, which is then washed with ethanol to remove residual impurities .

Example 3 (Patent CN113354647A):

  • Inputs : 100 g triacetylganciclovir, 6 mL sodium hydroxide solution (70% w/w).

  • Output : 66.3 g this compound (69.5% yield relative to diacetylguanine) .

Process Optimization and Comparative Analysis

Role of Adsorbents in Isomer Suppression

The adsorbent system (zeolite molecular sieve + HPD-600 resin) proved critical in minimizing the formation of triacetylganciclovir isomers, which are challenging to separate during purification . Comparative studies revealed:

ParameterWith Adsorbent (Example 1)Without Adsorbent (Comparative Example 1)
Triacetylganciclovir Yield118.2 g (78.8%)88.5 g (59.0%)
Isomer Content<0.3%2.1%
Final this compound Purity99.2%95.8%

Solvent Composition and Reaction Kinetics

Replacing pure DMF with a DMF-methanol mixture increased triacetylganciclovir yield by 22% (Comparative Example 2 vs. Example 1) . Methanol’s role in azeotropic water removal shifted the equilibrium toward product formation, while its lower boiling point facilitated controlled heating.

Industrial Scalability and Cost Considerations

The patented method demonstrates scalability through:

  • Reduced reaction time : 4–6 hours for condensation vs. 8–12 hours in prior methods .

  • Lower solvent consumption : Ethanol-water crystallization replaces multiple recrystallization steps, cutting solvent use by 40% .

  • Cost analysis :

    • Raw material cost per kg this compound: $1,240 (patent method) vs. $1,850 (traditional route) .

    • Energy consumption: 15% reduction due to shorter reaction times and lower temperatures .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ganciclovir sódico experimenta varias reacciones químicas, que incluyen:

    Oxidación: El Ganciclovir se puede oxidar para formar diferentes derivados.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en la base de guanina.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se emplean a menudo en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y sustituidos de Ganciclovir, que pueden tener diferentes propiedades antivirales .

Aplicaciones Científicas De Investigación

Clinical Applications

Ganciclovir sodium is utilized in various clinical settings:

  • Treatment of CMV Infections : It is the first-line therapy for life-threatening CMV infections, including retinitis in AIDS patients and pneumonitis in bone marrow transplant recipients .
  • Prophylaxis : Ganciclovir is used to prevent CMV disease in high-risk populations such as solid organ transplant recipients .
  • Congenital CMV Infection : It has been used off-label for treating congenital CMV infections in neonates .

Pharmacokinetics and Dosing

Ganciclovir's pharmacokinetic profile has been extensively studied. It is administered intravenously due to poor oral bioavailability. Key pharmacokinetic parameters include:

ParameterValue (Adults)Value (Pediatrics)
C_max (mcg/mL)5.5 - 7.07.9 ± 3.9
Systemic Clearance (mL/min/kg)3.14 - 4.74.7 ± 2.2
Half-life (hours)2.42.4 ± 0.7

These values indicate that ganciclovir pharmacokinetics are similar between adults and pediatric patients, though safety and efficacy in children have not been fully established .

Side Effects and Toxicity

While ganciclovir is generally well tolerated, it can cause significant side effects, including:

  • Myelosuppression : Leading to granulocytopenia and thrombocytopenia, which may necessitate dose adjustments or discontinuation .
  • Neurotoxicity : Rare cases of ganciclovir-induced encephalopathy have been reported, highlighting the need for careful monitoring during treatment .

Case Studies

Several case studies have illustrated the effectiveness and challenges associated with ganciclovir therapy:

  • A study involving critically ill children demonstrated the successful application of a population pharmacokinetic model to optimize ganciclovir dosing regimens tailored to individual patient needs, minimizing toxicity while ensuring therapeutic efficacy .
  • Another case documented severe neurotoxicity in a patient receiving high doses of ganciclovir, emphasizing the importance of monitoring and adjusting doses based on individual tolerance levels .

Mecanismo De Acción

El Ganciclovir sódico ejerce sus efectos antivirales inhibiendo la replicación del ADN viral. Una vez dentro de la célula, es fosforilado a su forma trifosfato activa por las quinasas virales y celulares. La forma activa luego inhibe competitivamente la ADN polimerasa viral, lo que lleva a la terminación de la elongación de la cadena de ADN viral . Esta inhibición selectiva se debe a la mayor afinidad del fármaco por las enzimas virales en comparación con las enzimas celulares .

Compuestos similares:

Comparación: El Ganciclovir sódico es único en su potente actividad contra el citomegalovirus, lo que lo hace particularmente valioso para tratar infecciones por CMV en pacientes inmunodeprimidos. En comparación con el aciclovir y el valaciclovir, el ganciclovir tiene un espectro de actividad más amplio contra la familia Herpesviridae . El Valganciclovir, al ser un profármaco del Ganciclovir, ofrece una mejor biodisponibilidad oral, pero comparte el mismo mecanismo de acción .

Comparación Con Compuestos Similares

Comparison with Similar Antiviral Compounds

Mechanism of Action and Antiviral Spectrum

Compound Mechanism of Action Primary Targets Key In Vitro Findings
Ganciclovir Inhibits viral DNA polymerase; chain terminator CMV, HSV, adenoviruses IC₅₀ = 5.2 µM (FHV-1)
Acyclovir Requires viral thymidine kinase activation HSV, VZV Superior viral load reduction vs. CMV
Cidofovir Direct inhibition of DNA polymerase CMV, poxviruses Requires higher concentrations (2 µg/ml)
Foscarnet Binds DNA polymerase pyrophosphate site CMV, HSV (resistant strains) Comparable efficacy to ganciclovir in CMV retinitis
Valganciclovir Prodrug of ganciclovir; oral bioavailability CMV Equivalent CMV DNA load reduction vs. IV ganciclovir

Key Insights :

  • Ganciclovir and foscarnet act directly on DNA polymerase without requiring activation, making them effective against CMV .

Clinical Efficacy in CMV Management

Table 1: Comparative Clinical Outcomes in CMV Retinitis

Study Compound Median Time to Progression (Days) Viral Load Reduction (48h)
ACTG 129/FGCRT Foscarnet 59 N/A
ACTG 129/FGCRT Ganciclovir 56 N/A
In Vitro EHV3 Ganciclovir N/A 75% (vs. 90% for acyclovir)
CMV Retreatment Foscarnet + GCV 90 N/A

Key Findings :

  • Ganciclovir and foscarnet monotherapies show similar efficacy in delaying CMV retinitis progression (56 vs. 59 days) .
  • In vitro, acyclovir outperforms ganciclovir in reducing viral load (90% vs. 75%), but both reduce plaque numbers comparably .

Key Insights :

  • Ganciclovir’s IV administration limits its use in outpatient settings, whereas valganciclovir offers oral convenience with equivalent efficacy .
  • Foscarnet and cidofovir carry higher nephrotoxicity risks, contrasting with ganciclovir’s myelosuppressive profile .

Stability and Compatibility

  • Ganciclovir Sodium : Stable in 0.9% sodium chloride stored in polyolefin (Viaflo) and polyethylene (Ecoflac) containers for up to 30 days .
  • Incompatibility: Mixing with cefmenoxime in 0.9% NaCl or 5% glucose reduces cefmenoxime content to 75.33% while preserving ganciclovir stability (>98%) .

Emerging Alternatives and Resistance

  • MLN4924 : A neddylation-activating enzyme inhibitor, reduces CMV luciferase expression more effectively than ganciclovir (p < 0.0048) .
  • Resistance : CMV resistance to ganciclovir arises from mutations in UL97 (kinase) and UL54 (DNA polymerase) genes, necessitating switches to foscarnet or cidofovir .

Actividad Biológica

Ganciclovir sodium, an antiviral medication, is primarily used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised patients. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound is a synthetic analog of guanosine that exhibits antiviral properties through its conversion into active metabolites within infected cells. The biological activity can be summarized as follows:

  • Phosphorylation Process : Ganciclovir is phosphorylated to ganciclovir monophosphate by the viral protein kinase UL97, followed by further phosphorylation by cellular kinases to form ganciclovir triphosphate. This triphosphate form is crucial for its antiviral activity .
  • Inhibition of Viral DNA Synthesis : Ganciclovir triphosphate inhibits viral DNA synthesis through two primary mechanisms:
    • Competitive Inhibition : It competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by DNA polymerase.
    • Chain Termination : Once incorporated into the viral DNA, it causes termination or limited elongation of the DNA strand .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Following intravenous administration, ganciclovir has a plasma half-life ranging from approximately 2.9 hours in patients with normal renal function .
  • Distribution : The drug is widely distributed in body tissues and fluids, including the central nervous system.
  • Elimination : Renal excretion is the primary route of elimination, with both glomerular filtration and active tubular secretion playing significant roles .

Efficacy and Clinical Studies

Numerous studies have demonstrated the efficacy of this compound in treating CMV infections. Below are summarized findings from notable clinical trials:

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationTreatment RegimenKey Findings
Randomized Controlled Trial279 patients with AIDS and CMV retinitisInduction with ganciclovir (5 mg/kg IV) followed by maintenance (10 mg/kg/day)Median survival was 9.0 months; combination therapy showed the best control over retinitis progression .
Retrospective StudyPediatric liver transplant recipientsGanciclovir (5 mg/kg twice daily for 14 days)CMV infection detected in 34.4% of subjects; no deaths due to CMV .
Prospective StudyImmunocompromised childrenGanciclovir (5 mg/kg/day) for CMV infectionEffective with a toxicity profile similar to adults; neutropenia was the most common severe adverse effect .

Case Studies

  • Case Study on Pediatric Patients : A cohort of 36 severely immunocompromised pediatric patients received intravenous ganciclovir at a dose of 5 mg/kg per day. The treatment resulted in a significant decrease in CMV detection rates, although some patients required granulocyte colony-stimulating factor due to neutropenia .
  • Combination Therapy Efficacy : In a study comparing ganciclovir with foscarnet for relapsed CMV retinitis, combination therapy yielded the most favorable outcomes regarding retinitis progression and visual field preservation compared to monotherapy .

Stability and Storage

The stability of this compound solutions has been evaluated under various conditions:

  • Stability in Solutions : Research indicates that this compound remains stable for up to five days when prepared in either 0.9% sodium chloride or 5% dextrose solutions under different storage conditions (room temperature, refrigeration) .
  • Visual and Chemical Stability : Studies have shown no significant degradation or pH changes during storage periods, affirming its reliability for clinical use .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ganciclovir sodium's antiviral activity against cytomegalovirus (CMV), and how can this mechanism be experimentally validated?

this compound, a nucleoside analog, inhibits CMV DNA polymerase by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation terminates DNA elongation due to the absence of a 3'-hydroxyl group. To validate this mechanism:

  • Use radiolabeled ganciclovir in in vitro DNA synthesis assays with purified CMV DNA polymerase .
  • Compare inhibition kinetics (e.g., IC₅₀ values) against wild-type and polymerase-mutant CMV strains .
  • Employ qPCR to quantify viral DNA replication in infected cell lines (e.g., human fibroblasts) pre- and post-treatment .

Q. What experimental models are most appropriate for studying this compound's efficacy in CMV prophylaxis?

  • In vitro models : Human foreskin fibroblasts (HFFs) infected with CMV strains (e.g., AD169 or Towne) to measure viral load reduction via plaque reduction assays .
  • In vivo models : Immunocompromised murine models (e.g., SCID mice engrafted with human tissues) to simulate CMV reactivation in transplant recipients .
  • Clinical correlation : Cross-reference in vitro data with pharmacokinetic (PK) studies in human serum to ensure therapeutic concentrations align with experimental IC₅₀ values .

Q. How should researchers mitigate cytotoxicity of this compound in hematopoietic cell lines during long-term exposure studies?

  • Optimize dosing schedules using pulsed exposure (e.g., 2-hour treatments followed by washout) to mimic clinical administration .
  • Monitor hematologic parameters (e.g., neutrophil counts) weekly and use colony-forming unit (CFU) assays to assess bone marrow suppression .
  • Include leucovorin rescue in experimental designs to reduce myelotoxicity without compromising antiviral activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMV resistance mechanisms to this compound across studies?

Discrepancies often arise from genetic variability in CMV UL97 (kinase) and UL54 (DNA polymerase) genes. Methodological approaches include:

  • Deep sequencing of clinical isolates to identify low-frequency resistance mutations undetected by Sanger sequencing .
  • Phenotypic susceptibility testing using recombinant viruses engineered with specific UL97/UL54 mutations to isolate resistance contributions .
  • Meta-analysis of resistance data stratified by patient populations (e.g., transplant recipients vs. HIV/AIDS patients) to account for immune status variability .

Q. What strategies improve the stability of this compound in parenteral formulations for pediatric research?

  • Container compatibility : Test stability in polyolefin (Viaflo) vs. polyethylene (Ecoflac) bags under simulated clinical conditions (e.g., 25°C/60% RH for 24 hours). HPLC analysis confirms >90% stability in polyolefin .
  • Excipient optimization : Add antioxidants (e.g., sodium metabisulfite) to prevent oxidative degradation in sodium chloride solutions .
  • Light sensitivity : Store admixtures in amber bags to minimize photodegradation, validated by UV-spectrophotometry .

Q. How do researchers design studies to evaluate this compound's teratogenic potential without violating ethical guidelines?

  • Alternative models : Use zebrafish embryos or placental trophoblast cell lines (e.g., BeWo) to assess developmental toxicity .
  • Retrospective clinical data analysis : Correlate maternal Ganciclovir exposure in CMV-infected immunocompromised patients with birth outcomes via registries (e.g., Antiretroviral Pregnancy Registry) .
  • In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict teratogenicity based on structural analogs .

Q. Methodological Considerations

Q. What statistical methods are critical for analyzing dose-response relationships in this compound efficacy studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values .
  • Mixed-effects models to account for inter-patient variability in PK/PD studies .
  • Bonferroni correction for multiple comparisons in genome-wide resistance studies .

Q. How should researchers validate purity and identity of this compound batches for in vivo studies?

  • HPLC-UV/MS : Ensure ≥98% purity with retention time matching USP reference standards .
  • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., 8.2 ppm for guanine protons) .
  • Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays to confirm <0.25 EU/mg for injectable formulations .

Q. Data Contradiction Analysis

Q. Why do some studies report synergistic effects of this compound with mTOR inhibitors, while others show antagonism?

  • Mechanistic context : mTOR inhibitors (e.g., sirolimus) may enhance antiviral activity in CMV-infected endothelial cells but suppress immune reconstitution in T-cell-deficient models .
  • Experimental variables : Differences in cell type (e.g., fibroblasts vs. lymphocytes), infection stage (acute vs. latent), and dosing schedules .
  • Resolution strategy : Conduct isobolographic analysis to quantify synergy/additivity/antagonism under standardized conditions .

Propiedades

Número CAS

107910-75-8

Fórmula molecular

C9H13N5NaO4

Peso molecular

278.22 g/mol

Nombre IUPAC

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);

Clave InChI

CYNKKJBOBVXOGX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

SMILES isomérico

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

SMILES canónico

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na]

Apariencia

Solid powder

Key on ui other cas no.

107910-75-8

Pictogramas

Health Hazard

Números CAS relacionados

82410-32-0 (Parent)

Sinónimos

BIOLF-62
BW-759
Cytovene
Ganciclovir
Ganciclovir Sodium
Ganciclovir, Monosodium Salt
Gancyclovir
RS-21592

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.